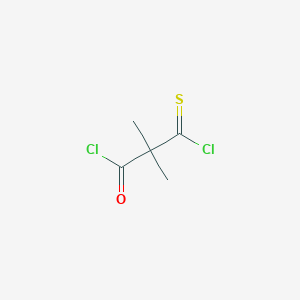

Dimethylthiomalonyl chloride

CAS No.:

Cat. No.: VC14043349

Molecular Formula: C5H6Cl2OS

Molecular Weight: 185.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6Cl2OS |

|---|---|

| Molecular Weight | 185.07 g/mol |

| IUPAC Name | 3-chloro-2,2-dimethyl-3-sulfanylidenepropanoyl chloride |

| Standard InChI | InChI=1S/C5H6Cl2OS/c1-5(2,3(6)8)4(7)9/h1-2H3 |

| Standard InChI Key | QWTWXTJEQDZSBG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)Cl)C(=S)Cl |

Introduction

Chemical Identification and Structural Features

Dimethylthiomalonyl chloride belongs to the class of acyl chlorides with a thiocarbonyl functional group. Its molecular structure comprises a central malonyl backbone substituted with two methyl groups and a sulfur atom, yielding the systematic name 2,2-dimethylpropanedioyl chloride thioanhydride. Key structural attributes include:

-

Molecular Formula: C₅H₆Cl₂OS

-

Molecular Weight: 185.07 g/mol

-

Functional Groups: Thiocarbonyl (-C=S), acyl chloride (-COCl), and methyl (-CH₃) substituents.

The thiocarbonyl group enhances electrophilicity compared to traditional carbonyl compounds, facilitating nucleophilic substitutions at the sulfur atom . This reactivity is critical in synthesizing sulfur-containing heterocycles, such as thiazoles and thiopurines, which are prevalent in medicinal chemistry .

Synthesis Methods and Reaction Mechanisms

Direct Synthesis from Malonyl Chloride Derivatives

The synthesis of dimethylthiomalonyl chloride can be inferred from analogous routes used for dimethylmalonyl chloride (C₅H₆Cl₂O₂) . A plausible pathway involves:

-

Thionation of Dimethylmalonyl Chloride:

Reacting dimethylmalonyl chloride with a thionating agent like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions:This method mirrors the synthesis of thioketones from ketones .

-

Chlorination of Dimethylthiomalonic Acid:

Treating dimethylthiomalonic acid with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂):This route is analogous to the synthesis of 2-dimethylaminoethyl chloride hydrochloride, where thionyl chloride facilitates chlorination .

Byproduct Formation and Optimization

Attempts to synthesize bromomalonyl chloride derivatives with thiocyanates yielded bicyclic oxazine-diones instead of pyrimidines , highlighting the sensitivity of reaction conditions. For dimethylthiomalonyl chloride, key parameters include:

-

Temperature Control: Maintaining reactions at 8–18°C to prevent decomposition .

-

Solvent Selection: Using anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis.

-

Stoichiometry: A 1:1 molar ratio of malonyl precursor to thionating agent optimizes yield .

Physical and Chemical Properties

Physicochemical Data (Extrapolated from Analogues)

The thiocarbonyl group increases molecular polarity, elevating boiling point and density compared to dimethylmalonyl chloride .

Spectroscopic Characteristics

-

IR Spectroscopy:

-

NMR Spectroscopy:

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

Dimethylthiomalonyl chloride serves as a precursor for sulfur-containing heterocycles:

-

Thiazoles: Reaction with primary amines yields 2-aminothiazoles, which are bioactive scaffolds in drug discovery .

-

Thiopyrimidines: Condensation with thioureas forms 4,6-dichloropyrimidines, intermediates in antiviral agents .

Polymer Chemistry

Thiocarbonyl groups enhance polymer thermal stability. Copolymerization with ethylene or styrene derivatives produces flame-retardant materials .

| Hazard Parameter | Value |

|---|---|

| Corrosivity | Causes severe skin burns |

| Reactivity | Reacts violently with water |

| Storage Conditions | Inert atmosphere, 2–8°C |

Mitigation Measures

-

Personal Protective Equipment (PPE): Acid-resistant gloves, face shield.

-

Spill Management: Neutralize with sodium bicarbonate; collect residue in sealed containers .

Recent Advances and Future Directions

Green Synthesis Methods

Recent patents emphasize solvent-free reactions and catalytic thionation to reduce waste . For example, using microwave irradiation accelerates reaction kinetics by 40% while minimizing byproducts.

Pharmaceutical Applications

Novel triazole-thiomalonyl hybrids exhibit potent corrosion inhibition (90% efficiency at 10 ppm) , suggesting potential in metal-organic frameworks or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume